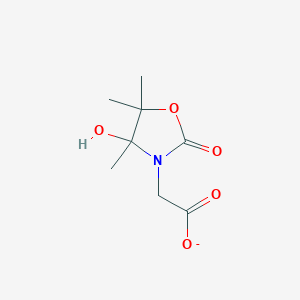
3-Chloro-2-fluoro-6-hydrazinopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-fluoro-6-hydrazinopyridine is a heterocyclic compound with the molecular formula C5H5ClFN3 It is characterized by the presence of chlorine, fluorine, and hydrazine groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-6-hydrazinopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate. The reaction is carried out in an aqueous medium, often with the aid of a catalyst such as acetic acid . The reaction conditions usually involve moderate temperatures and controlled pH to ensure the selective substitution of the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2-fluoro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate, acetic acid as a catalyst, aqueous medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazones, and azo compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-fluoro-6-hydrazinopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-fluoro-6-hydrazinopyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s effects are mediated through its ability to interfere with DNA synthesis, protein function, and other critical cellular mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-6-hydrazinopyridine
- 3-Chloro-6-fluoro-2-hydrazinopyridine
- 2-Chloro-3-hydrazinopyrazine
Comparison: 3-Chloro-2-fluoro-6-hydrazinopyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Chloro-6-hydrazinopyridine, the fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications. The presence of the hydrazine group also allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
2044706-89-8 |
|---|---|
Molekularformel |
C5H5ClFN3 |
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
(5-chloro-6-fluoropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
InChI-Schlüssel |
NNPNFPPWJZDBDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1Cl)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)



![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)

![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)

![4-[(1E)-2-(4-Chlorophenyl)-1-(hydroxyimino)ethyl]benzene-1,3-diol](/img/structure/B11716462.png)




